N-(1-Methylcyclopentyl)benzamide
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Overview
Description
N-(1-Methylcyclopentyl)benzamide is an organic compound with the molecular formula C13H17NO It is a derivative of benzamide, where the benzamide moiety is substituted with a 1-methylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Methylcyclopentyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Another method involves the reaction of 1-methylcyclopentanol with benzonitrile in the presence of sulfuric acid. The sulfuric acid is added dropwise in an ice bath to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylcyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-Methylcyclopentyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-Methylcyclopentyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit NF-kB activation, which plays a role in inflammation and cancer progression . Additionally, it induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-Methylcyclohexyl)benzamide: Another substituted benzamide with a cyclohexyl group.
N-(1-Methylcyclohexyl)benzamide: Similar structure but with a cyclohexyl instead of a cyclopentyl group.
Uniqueness
N-(1-Methylcyclopentyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NF-kB activation and induce apoptosis makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
107272-76-4 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(1-methylcyclopentyl)benzamide |
InChI |
InChI=1S/C13H17NO/c1-13(9-5-6-10-13)14-12(15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |
InChI Key |
UHXZKPJGQWZDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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